molecular formula C8H4Cl2N2O B1462763 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 26925-40-6

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1462763
CAS No.: 26925-40-6
M. Wt: 215.03 g/mol
InChI Key: BHOCHMUXMSYBLL-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 26925-40-6) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and anticancer drug discovery . The 1,2,4-oxadiazole scaffold is a privileged structure in drug design due to its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . This compound features a reactive 5-chloro substituent, making it a versatile intermediate for nucleophilic substitution reactions to create novel derivatives for structure-activity relationship (SAR) studies . Oxadiazole derivatives are investigated for their ability to interact with diverse biological targets. Research indicates that 1,3,4-oxadiazole hybrids can exhibit potent antiproliferative effects by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylases (HDAC) . Furthermore, recent studies on 1,3,4-oxadiazole-2-thioether derivatives have demonstrated significant cytotoxicity against human lung cancer (A549) cell lines, highlighting the potential of this chemical class in developing new oncology therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information .

Properties

IUPAC Name

5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOCHMUXMSYBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

These precursors are chosen because the substitution pattern matches the target compound with chlorines at the 5-position and 3-(3-chlorophenyl) substituent.

Reaction Conditions and Procedure

The preparation involves the condensation of 3-chlorobenzamidoxime with 3-chlorobenzoyl chloride in the presence of a base such as pyridine, which acts as both solvent and acid scavenger. The reaction is typically conducted at room temperature with stirring for several hours (around 4 hours), followed by purification steps such as column chromatography.

Typical procedure:

  • Dissolve 3-chlorobenzamidoxime in pyridine.
  • Add 3-chlorobenzoyl chloride dropwise under stirring.
  • Maintain the mixture at room temperature for 4 hours.
  • Remove pyridine under reduced pressure.
  • Purify the crude product by silica gel chromatography using hexane/ethyl acetate as eluent.

This method yields the desired this compound as crystalline solids with moderate yields (~45% reported for similar compounds).

Alternative Preparation via Substituted Hydroxamyl Halides and Nitriles

A patent method describes the preparation of 5-substituted 1,2,4-oxadiazoles by reacting substituted hydroxamyl halides with nitriles under elevated temperatures (40–150 °C) in an inert organic solvent. For chlorinated derivatives:

This reaction proceeds until the evolution of hydrogen halide ceases, indicating cyclization to the oxadiazole ring. The product is then isolated by crystallization or filtration.

One-Pot Synthesis Using Amidoximes and Esters in Superbase Medium

A recent advancement involves a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium such as NaOH/DMSO. This method offers:

  • Mild reaction conditions (room temperature)
  • Simple purification
  • Moderate to excellent yields (11–90%)

For the target compound, 3-chlorobenzamidoxime and 3-chlorobenzoic acid methyl ester could be used as substrates.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Amidoxime + Acid Chloride (Pyridine) 3-Chlorobenzamidoxime + 3-Chlorobenzoyl chloride Room temp, 4 h stirring ~45 Purification by column chromatography; moderate yield
Hydroxamyl Halide + Nitrile (Patent) Methyl glyoxalate chloroxime + chlorinated nitrile 40–150 °C in inert solvent 60–70 Requires elevated temperature; crystallization recovery
Amidoxime + Ester (Superbase NaOH/DMSO) 3-Chlorobenzamidoxime + 3-Chlorobenzoic acid methyl ester Room temp, 4–24 h 11–90 One-pot, mild conditions; variable reaction time

Research Findings and Observations

  • Substitution Effects: The presence of electron-withdrawing groups such as chlorine in the aromatic ring enhances the stability and biological activity of the oxadiazole derivatives.
  • Reaction Efficiency: Amidoxime-acid chloride condensation is straightforward but may give moderate yields due to side reactions and hydrolysis of acid chlorides.
  • Purification: Column chromatography is commonly required to isolate pure 1,2,4-oxadiazoles due to by-products.
  • Scalability: The patent method involving hydroxamyl halides and nitriles is more amenable to scale-up due to crystallization-based purification.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Activities Evidence Source
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole Cl (C5), 3-Cl-C6H4 (C3) C8H4Cl2N2O Not explicitly reported, inferred stability from analogs N/A
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole Cl (C5), 2-F-C6H4 (C3) C8H4ClFN2O Research use (solubility: 198.58 g/mol)
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole Cl (C5), 3,5-(OCH3)2-C6H3 (C3) C10H9ClN2O3 Enhanced electron delocalization
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole Cl (C5), tert-butyl (C3) C6H9ClN2O Steric hindrance effects

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3,5-dimethoxyphenyl) improve conjugation and thermal stability .
  • Steric Effects : Bulky substituents like tert-butyl reduce ring strain but may limit solubility .
Antitumor Activity
  • Compound 34 [(E)-5-(2-(5-bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole]: Exhibits inhibitory activity against HCT-116 colon carcinoma cells (IC50 = 9.1 ± 1.3 μM) .
  • 3,5-Diaryl-1,2,4-oxadiazoles : Show tumor weight reduction and increased lifespan in mice, suggesting the 3-chlorophenyl group may enhance antitumor efficacy .
Antifungal/Nematicidal Activity
  • Amide-functionalized 1,2,4-oxadiazoles : Demonstrated dual antifungal and nematicidal activity, with substituents like trifluoromethyl (e.g., 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) improving membrane penetration .
Analgesic and Antibacterial Activity
  • 1,2,4-Oxadiazole-thione derivatives : Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Triazole hybrids : Enhanced cytotoxicity compared to carbamate analogs .

Physicochemical and Stability Comparisons

  • Thermal Stability: 1,2,4-oxadiazoles with planar structures (e.g., 5,5′-diamino-3,3′-azo derivatives) exhibit higher thermal stability than non-planar isomers .
  • Solubility : Chlorine substituents increase lipophilicity, reducing aqueous solubility. For example, 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is provided as a 10 mM solution in organic solvents .
  • Reactivity : 3-(3-Chlorophenyl)-1,2,4-oxadiazoles undergo Boulton-Katritzky rearrangements under acidic conditions, forming spiropyrazolinium salts .

Research Findings and Implications

  • Substituent Position Matters : Meta-substituted chlorophenyl groups (as in the target compound) improve conjugation and bioactivity compared to ortho- or para-substituted analogs .
  • Chlorine as a Key Functional Group : Chlorine at C5 enhances electrophilicity, facilitating interactions with biological targets like succinate dehydrogenase (SDH) in antifungal applications .
  • Hybrid Derivatives : Combining 1,2,4-oxadiazoles with triazoles or thiadiazoles (e.g., 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole) broadens pharmacological scope .

Biological Activity

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with hydrazine derivatives in the presence of acetic anhydride or phosphorus oxychloride. The process yields a variety of oxadiazole derivatives that can be further modified to enhance their biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have shown effective inhibition against Xanthomonas oryzae and Escherichia coli with EC50 values indicating potent activity compared to traditional antibiotics .
  • Antifungal Activity : This compound has also been evaluated for its antifungal properties. Research indicates that oxadiazole derivatives can inhibit fungal growth effectively, making them potential candidates for agricultural applications .
  • Nematocidal Activity : In agricultural contexts, certain oxadiazole derivatives have demonstrated nematocidal effects against Meloidogyne incognita, suggesting their utility in crop protection .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study highlighted the antibacterial efficacy of various oxadiazole derivatives against Xanthomonas oryzae with EC50 values ranging from 19.04 to 36.25 μg/mL. These values were significantly lower than those for established agents such as bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Antifungal Activity :
    • Another research effort focused on the antifungal potential of oxadiazoles against Rhizoctonia solani, demonstrating moderate activity that could be enhanced through structural modifications .
  • Nematocidal Properties :
    • The nematocidal activity was specifically noted in a series of synthesized oxadiazoles where compounds exhibited varying degrees of effectiveness against root-knot nematodes .

Table: Biological Activity Summary

Activity TypeOrganism/TargetEC50 Value (μg/mL)Reference
AntibacterialXanthomonas oryzae19.04 - 36.25
AntifungalRhizoctonia solaniModerate
NematocidalMeloidogyne incognitaModerate

Conclusion and Future Directions

The compound this compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce toxicity.
  • Mechanistic Studies : Understanding the mechanisms underlying the biological activities to facilitate the development of targeted therapies.
  • Field Trials : Conducting agricultural field trials to evaluate the effectiveness of these compounds in real-world scenarios.

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole?

A common method involves cyclocondensation of amidoximes with acyl chlorides. For example, reacting 3-chlorophenyl-substituted amidoxime with a chlorinated acyl chloride in pyridine at 114°C for 1.5 hours, followed by vacuum concentration and purification via column chromatography (yield ~76%) . Recrystallization in dichloromethane ensures purity. Control of stoichiometry and reaction time is critical to minimizing byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves dihedral angles between the oxadiazole ring and substituents (e.g., 9.5° twist with chlorophenyl groups) and intermolecular interactions (C–H···Cl) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) and substitution patterns.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 221.03).

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxadiazole ring. Use fume hoods and PPE (gloves, goggles) during handling due to potential irritancy from chloro substituents . Avoid prolonged exposure to UV light or moisture.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. pyridine .
  • Catalyst exploration : Lewis acids (e.g., ZnCl₂) could accelerate amidoxime activation.
  • Temperature gradients : Stepwise heating (80°C → 120°C) reduces decomposition. Monitor reaction progress via TLC/HPLC to identify intermediate phases.

Q. What computational strategies predict the compound’s bioactivity?

  • Molecular docking : Use MOE or AutoDock to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values of chloro substituents) with observed bioactivity . Validate predictions with in vitro assays (e.g., COX-2 inhibition).

Q. How to resolve contradictions in reported biological activity data?

Example: Discrepancies in antimicrobial potency may arise from assay conditions (e.g., bacterial strain variability). Solutions include:

  • Dose-response standardization : Use MIC/MBC assays across multiple strains .
  • Metabolite profiling : HPLC-MS identifies degradation products that may affect activity.
  • Structural analogs : Compare with derivatives lacking chloro groups to isolate substituent effects .

Q. What methodologies assess environmental persistence or surface interactions?

  • Adsorption studies : Apply microspectroscopic imaging (e.g., AFM, ToF-SIMS) to track degradation on indoor/outdoor surfaces .
  • Hydrolysis kinetics : Monitor pH-dependent stability (e.g., half-life in aqueous buffers at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole

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